![molecular formula C22H22N4O2 B12633066 2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4’-cyano[1,1’-biphenyl]-4-yl)ethyl]tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyran ring, a carboxamide group, and a biphenyl moiety. Its molecular formula is C20H20N4O2, and it has a molecular weight of 348.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4’-cyano[1,1’-biphenyl]-4-yl)ethyl]tetrahydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: This step involves the cyclization of a suitable precursor to form the pyran ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction.
Attachment of the Biphenyl Moiety: The biphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4’-cyano[1,1’-biphenyl]-4-yl)ethyl]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4’-cyano[1,1’-biphenyl]-4-yl)ethyl]tetrahydro- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4’-cyano[1,1’-biphenyl]-4-yl)ethyl]tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: A simpler analog with similar structural features but lacking the biphenyl moiety.
4-Aminotetrahydropyran: Another related compound with an amino group attached to the pyran ring.
Uniqueness
2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4’-cyano[1,1’-biphenyl]-4-yl)ethyl]tetrahydro- is unique due to its complex structure, which combines multiple functional groups and a biphenyl moiety. This complexity enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-amino-N-[1-cyano-2-[4-(4-cyanophenyl)phenyl]ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c23-14-17-3-7-19(8-4-17)18-5-1-16(2-6-18)13-20(15-24)26-21(27)22(25)9-11-28-12-10-22/h1-8,20H,9-13,25H2,(H,26,27) |
InChI Key |
NNUFRZJZOXVZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)NC(CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
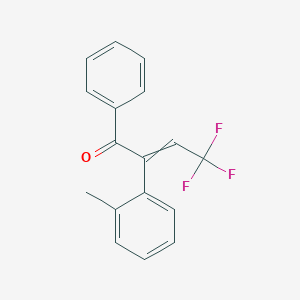
![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
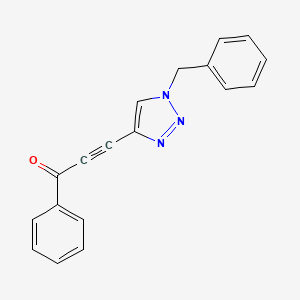
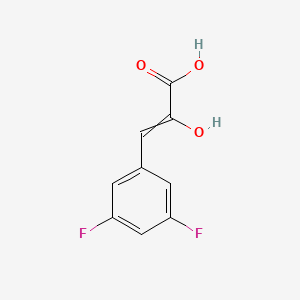
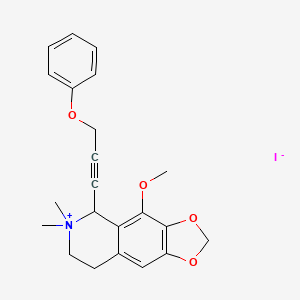

![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)

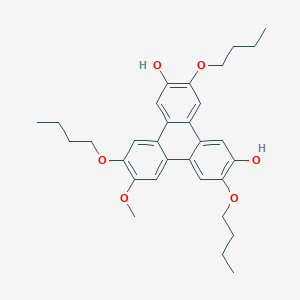
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
